molecular formula C5H12BrN B1360383 Piperidine, hydrobromide CAS No. 14066-85-4

Piperidine, hydrobromide

Cat. No. B1360383
CAS RN: 14066-85-4
M. Wt: 166.06 g/mol
InChI Key: ROFVJSWBDQUQGW-UHFFFAOYSA-N
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Description

Piperidine, hydrobromide is an organic compound, which is a white solid at room temperature. It is used in many scientific and industrial applications and is also an important starting material for the synthesis of various other compounds. It is a derivative of piperidine, a cyclic secondary amine that is found in many essential oils and alkaloids. Piperidine, hydrobromide has a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals, and has recently been studied for its potential medical applications.

Scientific Research Applications

Structural and Stereochemical Studies

Piperidine hydrobromide has been utilized in various structural and stereochemical studies. For instance, Ahmed et al. (1985) explored the preparation and stereochemical analysis of 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine, revealing insights into its antinociceptive activities and absolute configuration via X-ray crystallography of its hydrobromide salt (Ahmed, Laws, Madani, & Casy, 1985). Similarly, Escobar et al. (1977) detailed the crystal and molecular structure of decahydroquinoline hydrobromide and its relation to piperidine hydrobromide, providing a comparative study with the structure of piperidine hydrobromide (Escobar, Garland, & Wittke, 1977).

Pharmacological Research

In pharmacology, piperidine derivatives have shown promise in various applications. Tamiz et al. (2000) described the synthesis and activity of piperidine-based analogues in inhibiting dopamine and serotonin reuptake, highlighting their potential in neuroscience and psychiatric disorder treatments (Tamiz, Zhang, Flippen-Anderson, Zhang, Johnson, Deschaux, Tella, & Kozikowski, 2000). Furthermore, Youssef et al. (2011) explored substituted-piperazine analogues for their antiplatelet aggregation activity, demonstrating the diverse pharmacological potential of piperidine derivatives (Youssef, Al-Omar, El-Subbagh, Abou-zeid, Abdel-Gader, Haress, & Al-Tuwaijri, 2011).

Antimicrobial and Anticancer Applications

Piperidine compounds have also been studied for their antimicrobial and anticancer properties. Khan et al. (2006) researched piperine, a piperidine alkaloid, for its potentiation of ciprofloxacin against Staphylococcus aureus, suggesting its role in inhibiting bacterial efflux pumps (Khan, Mirza, Kumar, Verma, & Qazi, 2006). Additionally, the anticancer properties of piperidine and its analogues have been emphasized by Mitra et al. (2022), who reviewed their molecular mechanisms and therapeutic perspectives in various cancers (Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022).

Future Directions

: Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418

properties

IUPAC Name

piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVJSWBDQUQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161457
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, hydrobromide

CAS RN

14066-85-4
Record name Piperidine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14066-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
BW Howk, SM McElvain - Journal of the American Chemical …, 1932 - ACS Publications
… Ethyl -bromobenzoylacetate reacted rapidlywith piperidine in dry ether and after a few hours 90% of the theoretical quantity of piperidine hydrobromide was precipitated. From the …
Number of citations: 19 pubs.acs.org
C Escobar, MT Garland, O Wittke - Journal of Crystal and Molecular …, 1977 - Springer
… of decahydroquinoline and piperidine hydrobromide. There is a symmetry plane in the molecule of piperidine hydrobromide corresponding to the rn plane of space group Pcmb …
Number of citations: 1 link.springer.com
J Semb, SM Mcelvain - Journal of the American Chemical Society, 1931 - ACS Publications
… The rate of reaction was followed by opening tubes from time to time and determining the amount of the insoluble piperidine hydrobromide which had precipitated. The course …
Number of citations: 13 pubs.acs.org
J LEE, A ZIERING, SD HEINEMAN… - The Journal of Organic …, 1947 - ACS Publications
… l-Methyl-3-(p-hydroxyphenyl)piperidine hydrobromide. Twenty grams of l-methyl-2(p-methoxyphenyl)… Twenty grams of 1 -methyl-2-(p-hydroxyphenyl)piperidine hydrobromide was …
Number of citations: 31 pubs.acs.org
WV Drake, SM McElvain - Journal of the American Chemical …, 1933 - ACS Publications
… Column Cshows the moles of piperidine hydrobromide which precipitated from the reaction; … as piperidine hydrobromide, piperidine thiocarbamate and N-alkylpiperidine hydrochloride. …
Number of citations: 4 pubs.acs.org
GH WARNER - 1959 - search.proquest.com
The unusual reactivity of of—haloketones has been demonstrated by IsaxmMmbl# investigations and the chemistry of these compounds was the subject of two excellent review articles …
Number of citations: 3 search.proquest.com
H Williams - The Journal of Organic Chemistry, 1964 - ACS Publications
… react with piperidine to produce a number of products including piperidine hydrochloride, piperidine hydrobromide, and 1,1'-dipiperidylmethane. Equimolecular quantities of piperidine …
Number of citations: 10 pubs.acs.org
P Argos, RE Barr, AH Weber - Acta Crystallographica Section B …, 1970 - scripts.iucr.org
… 1-(1-Phenylcyclohexyl)piperidine hydrobromide (C17H25N. H Br), investigated also to aid in the elucidation of the chlorine atom position, is monoclinic with space group P21/c, a=8"888…
Number of citations: 40 scripts.iucr.org
JR Piper, TP Johnston - The Journal of Organic Chemistry, 1963 - ACS Publications
… In contrast, 2-(2-bromoethy 1)piperidine hydrobromide (Illb) and the chloro hydrochloride IIIc, when allowed to react tvith sodium dimethyldithiocarbamate, gave only the expected …
Number of citations: 33 pubs.acs.org
A ZIERING, LEO BERGER… - The Journal of Organic …, 1947 - ACS Publications
… l-Methyl-4-p-hydroxyphenylpiperidine hydrobromide (20 g.) was dissolved in 100 cc. of water and the solution saturated with potassium carbonate. The separated piperidine base was …
Number of citations: 99 pubs.acs.org

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